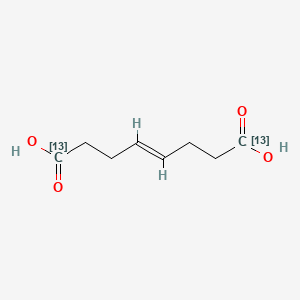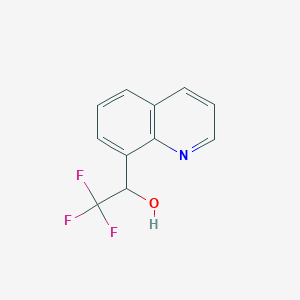
(E)-(1,8-13C2)oct-4-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(1,8-13C2)oct-4-enedioic acid is a labeled compound used in various scientific research fields. The labeling with carbon-13 isotopes at positions 1 and 8 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is a derivative of oct-4-enedioic acid, which is an unsaturated dicarboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is to start with a precursor that already contains the carbon-13 isotopes and then perform a series of chemical reactions to form the desired compound. The synthetic route may involve steps such as:
Alkylation: Introducing the carbon-13 labeled carbon atoms into the precursor molecule.
Oxidation: Converting intermediate compounds into the desired dicarboxylic acid.
Purification: Using techniques like chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Automated Purification Systems: To ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
(E)-(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as aldehydes or ketones.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce aldehydes or ketones.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives.
科学的研究の応用
(E)-(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Used in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Used in the synthesis of specialized materials and chemicals.
作用機序
The mechanism of action of (E)-(1,8-13C2)oct-4-enedioic acid involves its interaction with molecular targets in various pathways. The carbon-13 labeling allows researchers to track the compound’s behavior and interactions at the molecular level. This can provide insights into:
Metabolic Pathways: Understanding how the compound is metabolized in biological systems.
Molecular Interactions: Studying how the compound interacts with enzymes, receptors, and other molecules.
類似化合物との比較
Similar Compounds
Oct-4-enedioic acid: The non-labeled version of the compound.
Other Labeled Dicarboxylic Acids: Such as (E)-(1,8-13C2)hex-4-enedioic acid.
Uniqueness
(E)-(1,8-13C2)oct-4-enedioic acid is unique due to its specific carbon-13 labeling, which allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where precise tracking of carbon atoms is required.
特性
分子式 |
C8H12O4 |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
(E)-(1,8-13C2)oct-4-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+/i7+1,8+1 |
InChIキー |
LQVYKEXVMZXOAH-QDZBZLPOSA-N |
異性体SMILES |
C(C[13C](=O)O)/C=C/CC[13C](=O)O |
正規SMILES |
C(CC(=O)O)C=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)










![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
